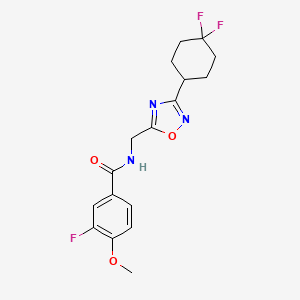
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates an oxadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural characteristics of this compound suggest that it may interact with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C18H19F2N5O3S. The inclusion of a difluorocyclohexyl group enhances its lipophilicity and may influence its biological activity. The oxadiazole ring contributes to the compound's reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N5O3S |
| Molecular Weight | 423.44 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological pathways. Compounds containing oxadiazole moieties often exhibit their biological effects through enzyme inhibition or modulation of signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Preliminary studies indicate that compounds with oxadiazole structures can demonstrate significant anticancer properties. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have shown that related oxadiazole compounds exhibit IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. For instance, one study reported an IC50 value of 0.04 μmol/mL for a structurally similar compound against MCF7 cells .
Antimicrobial and Anti-inflammatory Properties
Research suggests that the compound may also possess antimicrobial and anti-inflammatory activities. The oxadiazole ring has been associated with the inhibition of microbial growth and modulation of inflammatory responses.
Research Findings:
- Antimicrobial Activity: Compounds similar to this compound have demonstrated broad-spectrum activity against various pathogens.
- Anti-inflammatory Effects: Studies indicate potential for reducing pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-25-13-3-2-11(8-12(13)18)16(24)21-9-14-22-15(23-26-14)10-4-6-17(19,20)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVAUCTUJKNVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













